molecular formula C15H16O4 B14707546 Benzoic acid;2,5-dimethylbenzene-1,4-diol CAS No. 21111-71-7

Benzoic acid;2,5-dimethylbenzene-1,4-diol

Cat. No.: B14707546
CAS No.: 21111-71-7
M. Wt: 260.28 g/mol
InChI Key: QTNDNCDZAAZKIX-UHFFFAOYSA-N
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Description

Benzoic acid;2,5-dimethylbenzene-1,4-diol is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid and 2,5-dimethylbenzene-1,4-diol, featuring both carboxylic acid and diol functional groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2,5-dimethylbenzene-1,4-diol typically involves the oxidation of 2,5-dimethylbenzene-1,4-diol. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:

2,5-dimethylbenzene-1,4-diol+KMnO4benzoic acid;2,5-dimethylbenzene-1,4-diol+MnO2+KOH+H2O\text{2,5-dimethylbenzene-1,4-diol} + KMnO_4 \rightarrow \text{this compound} + MnO_2 + KOH + H_2O 2,5-dimethylbenzene-1,4-diol+KMnO4​→benzoic acid;2,5-dimethylbenzene-1,4-diol+MnO2​+KOH+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through catalytic oxidation processes. These processes often utilize catalysts such as cobalt or manganese salts to facilitate the oxidation of 2,5-dimethylbenzene-1,4-diol in the presence of oxygen.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,5-dimethylbenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzoic acid;2,5-dimethylbenzene-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;2,5-dimethylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its carboxylic acid group can also participate in hydrogen bonding and ionic interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2,5-Dimethylbenzene-1,4-diol: An aromatic diol with antioxidant properties.

    Hydroquinone: A diol similar to 2,5-dimethylbenzene-1,4-diol, used in skin lightening and photographic development.

Uniqueness

Benzoic acid;2,5-dimethylbenzene-1,4-diol is unique due to the presence of both carboxylic acid and diol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

CAS No.

21111-71-7

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

benzoic acid;2,5-dimethylbenzene-1,4-diol

InChI

InChI=1S/C8H10O2.C7H6O2/c1-5-3-8(10)6(2)4-7(5)9;8-7(9)6-4-2-1-3-5-6/h3-4,9-10H,1-2H3;1-5H,(H,8,9)

InChI Key

QTNDNCDZAAZKIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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